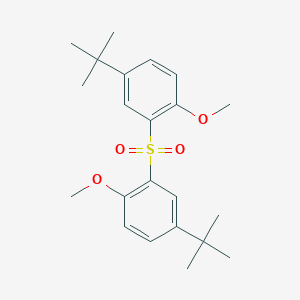![molecular formula C24H20F2O2 B12552726 (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] CAS No. 142347-51-1](/img/structure/B12552726.png)
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] is an organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core linked to two 4-fluorophenyl methanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5,6-tetramethyl-1,3-phenylenediamine and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-fluorobenzoyl chloride is added dropwise to a solution of 2,4,5,6-tetramethyl-1,3-phenylenediamine and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the 4-fluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Polymer Science: Utilized in the production of polymers with enhanced thermal and mechanical properties.
Electronics: Employed in the fabrication of electronic components such as organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.
Comparación Con Compuestos Similares
- (2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,3,5,6-Tetramethyl-1,4-phenylenediamine
- 2,3,5,6-Tetramethylbenzene-1,4-diethylamine
Comparison:
- Structural Differences: While (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] has fluorophenyl groups, similar compounds may have different substituents such as boronates or amines.
- Reactivity: The presence of fluorine atoms in (2,4,5,6-Tetramethyl-1,3-phenylene)bis[(4-fluorophenyl)methanone] imparts unique reactivity patterns compared to its analogs.
- Applications: The specific applications of each compound vary based on their structural features and reactivity. For example, boronate derivatives are widely used in Suzuki-Miyaura coupling reactions, while amine derivatives are important in polymer synthesis.
Propiedades
Número CAS |
142347-51-1 |
|---|---|
Fórmula molecular |
C24H20F2O2 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[3-(4-fluorobenzoyl)-2,4,5,6-tetramethylphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C24H20F2O2/c1-13-14(2)21(23(27)17-5-9-19(25)10-6-17)16(4)22(15(13)3)24(28)18-7-11-20(26)12-8-18/h5-12H,1-4H3 |
Clave InChI |
LERGREHHDZGGSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C)C(=O)C2=CC=C(C=C2)F)C)C(=O)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
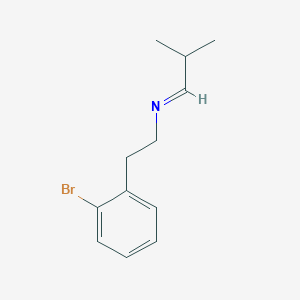
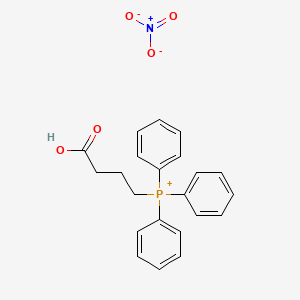
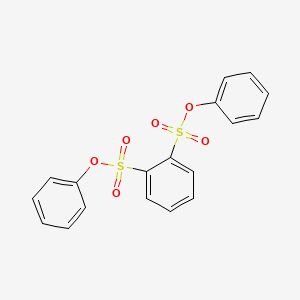
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
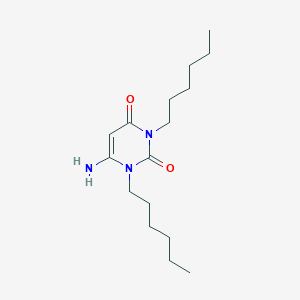
![2-[(2,3,4,5,6-Pentafluorobenzene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12552689.png)
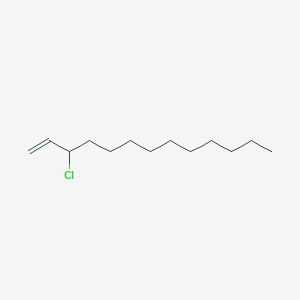
![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
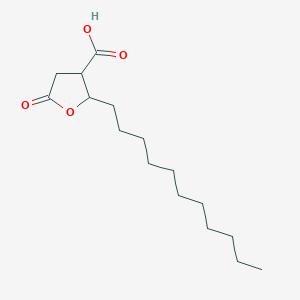
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)
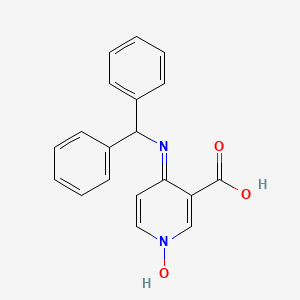
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
